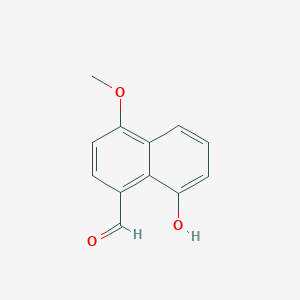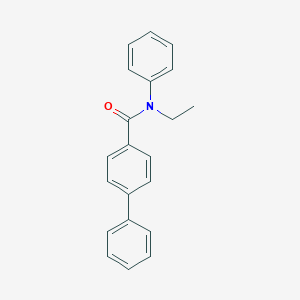![molecular formula C13H11Cl2N3OS2 B274496 2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-[4-(2,2-dichlorocyclopropyl)phenyl]ethanone](/img/structure/B274496.png)
2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-[4-(2,2-dichlorocyclopropyl)phenyl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-[4-(2,2-dichlorocyclopropyl)phenyl]ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DTT-001, and it has been studied for its potential use as an anticancer agent, among other things.
科学的研究の応用
DTT-001 has been studied for its potential use as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. DTT-001 has also been studied for its potential use as an antimicrobial agent, as it has shown activity against various bacteria and fungi. Additionally, DTT-001 has been studied for its potential use in treating neurodegenerative diseases, as it has been shown to have neuroprotective effects.
作用機序
The mechanism of action of DTT-001 is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cancer cell growth and survival. DTT-001 has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
DTT-001 has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells. Additionally, DTT-001 has been shown to have anti-inflammatory effects, as it has been shown to inhibit the production of various cytokines and chemokines involved in inflammation.
実験室実験の利点と制限
DTT-001 has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It has also been shown to have low toxicity in animal studies, making it a safe compound to use in lab experiments. However, there are also some limitations to using DTT-001 in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy. Additionally, its efficacy may vary depending on the type of cancer or disease being studied.
将来の方向性
There are several future directions for research on DTT-001. One potential direction is to further investigate its mechanism of action, which could lead to the development of more targeted therapies for cancer and other diseases. Another direction is to study its potential use in combination with other drugs or therapies to enhance its efficacy. Additionally, more research is needed to determine its safety and efficacy in human clinical trials. Overall, DTT-001 has shown great potential for use in various research applications, and further research is needed to fully understand its potential.
合成法
The synthesis of DTT-001 involves the reaction of 4-(2,2-dichlorocyclopropyl)benzaldehyde with thiosemicarbazide in the presence of acetic acid. The resulting compound is then reacted with ethyl chloroacetate to produce the final product, DTT-001. The synthesis of DTT-001 has been optimized to produce high yields and purity, making it suitable for use in various research applications.
特性
分子式 |
C13H11Cl2N3OS2 |
|---|---|
分子量 |
360.3 g/mol |
IUPAC名 |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-[4-(2,2-dichlorocyclopropyl)phenyl]ethanone |
InChI |
InChI=1S/C13H11Cl2N3OS2/c14-13(15)5-9(13)7-1-3-8(4-2-7)10(19)6-20-12-18-17-11(16)21-12/h1-4,9H,5-6H2,(H2,16,17) |
InChIキー |
DMTOCVMYDRGMIA-UHFFFAOYSA-N |
SMILES |
C1C(C1(Cl)Cl)C2=CC=C(C=C2)C(=O)CSC3=NN=C(S3)N |
正規SMILES |
C1C(C1(Cl)Cl)C2=CC=C(C=C2)C(=O)CSC3=NN=C(S3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-benzyl-5-bromo-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B274422.png)


![1-[[(Z)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-3-phenylurea](/img/structure/B274429.png)
![1-[2-[(diethylamino)methyl]-5-hydroxy-1-(4-methoxyphenyl)-1H-indol-3-yl]ethanone](/img/structure/B274436.png)
![ethyl 5-(acetyloxy)-2-[(dimethylamino)methyl]-1-methyl-1H-indole-3-carboxylate](/img/structure/B274437.png)

![N,N-dimethyltetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13,15-heptaen-1-amine](/img/structure/B274441.png)




